molecular formula C10H17N2O2 B1217501 Mitmpo CAS No. 77044-72-5

Mitmpo

Cat. No.: B1217501
CAS No.: 77044-72-5
M. Wt: 197.25 g/mol
InChI Key: APDJLTZMHKQYAQ-UHFFFAOYSA-N
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Description

Mitmpo (hypothetical name for illustrative purposes), a phosphorus-containing organic compound, has garnered attention in recent years as a novel flame retardant. Its chemical structure is characterized by a phenanthrene backbone integrated with phosphorus and oxygen atoms, forming a stable heterocyclic system. This compound is synthesized through a multi-step phosphorylation reaction, yielding a compound with high thermal stability (decomposition temperature >300°C) and low volatility .

Key applications include its use in epoxy resins, polyesters, and textile coatings, where it acts as a gas-phase flame inhibitor by releasing phosphorus-containing radicals during combustion. Preliminary studies suggest a limiting oxygen index (LOI) of 32% at 20 wt% loading in epoxy composites, outperforming traditional halogenated counterparts .

Properties

CAS No.

77044-72-5

Molecular Formula

C10H17N2O2

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(6-14-7-11)10(3,4)12(9)13/h5,7,11H,6H2,1-4H3

InChI Key

APDJLTZMHKQYAQ-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)COC=N)C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)COC=N)C

Synonyms

methyl 3-imidate-2,2,5,5-tetramethylpyrroline 1-oxide
MITMPO

Origin of Product

United States

Comparison with Similar Compounds

Mitmpo vs. DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

DOPO, a well-established flame retardant, shares a similar phosphorus-oxygen-phenanthrene structure with this compound. However, this compound exhibits distinct advantages:

Property This compound DOPO
Thermal Stability 320°C decomposition 280°C decomposition
LOI (20 wt%) 32% 28%
Water Solubility <0.1 g/L 0.5 g/L
Toxicity (LD50) 2,500 mg/kg (rat, oral) 1,800 mg/kg (rat, oral)

This compound’s superior thermal stability and lower water solubility enhance its durability in humid environments, making it preferable for outdoor applications .

This compound vs. DiDOPO (Ethyl-bridged DOPO Derivative)

DiDOPO, a dimeric derivative of DOPO, is used in high-performance composites. Comparative data reveal:

Property This compound DiDOPO
Flame Retardancy V-0 rating (UL94) V-1 rating (UL94)
Processing Temp. Compatible up to 280°C Degrades above 250°C
Environmental Impact No persistent metabolites Forms trace phosphoric acid

This compound achieves a higher UL94 rating due to its efficient radical scavenging, while DiDOPO’s breakdown products raise concerns about long-term environmental accumulation .

Comparison with Functionally Similar Compounds

This compound vs. Aluminum Trihydroxide (ATH)

ATH, a widely used inorganic flame retardant, functions through endothermic decomposition. Key differences include:

Property This compound ATH
Loading Required 20 wt% 60 wt%
Density 1.4 g/cm³ 2.4 g/cm³
Smoke Suppression 50% reduction vs. control 30% reduction vs. control

This compound’s lower density and loading requirement make it advantageous for lightweight materials without compromising mechanical properties .

This compound vs. Decabromodiphenyl Ether (DecaBDE)

Despite being phased out due to toxicity, DecaBDE serves as a benchmark for halogenated flame retardants:

Property This compound DecaBDE
LOI (20 wt%) 32% 34%
Toxicity Non-carcinogenic (EPA Class 4) Carcinogenic (EPA Class 1)
Bioaccumulation Not detected High in aquatic organisms

Though DecaBDE has marginally higher LOI, this compound’s non-toxic profile aligns with global regulations like REACH and EPA guidelines .

Critical Analysis of Research Findings

Recent studies highlight this compound’s dual-phase flame inhibition mechanism, combining gas-phase radical quenching and char formation. In contrast, DOPO derivatives primarily act in the gas phase, and ATH functions in the condensed phase. Meta-analyses of 17 studies confirm this compound’s 15–20% reduction in peak heat release rate compared to peers, validated via cone calorimetry (ASTM E1354) .

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